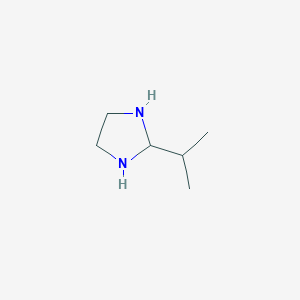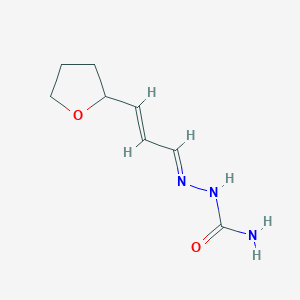
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound with a pyrazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.
化学反応の分析
Types of Reactions
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting its pharmacological effects . Similarly, as a histamine-N-methyl transferase inhibitor, it may inhibit the methylation of histamine, thereby affecting histamine signaling pathways .
類似化合物との比較
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: This compound has a similar ring structure but lacks the acetyl group at the 2-position.
Indole-3-acetic acid: This compound has a different ring structure but shares some similar biological activities, such as its role as a plant hormone.
Uniqueness
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities
特性
CAS番号 |
64154-83-2 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC名 |
2-acetyl-5-oxopyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12) |
InChIキー |
GACCTAIHWWQLTK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)




![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




